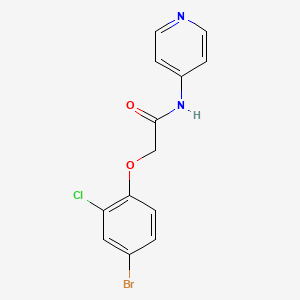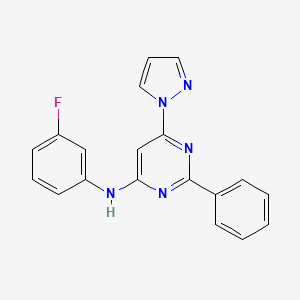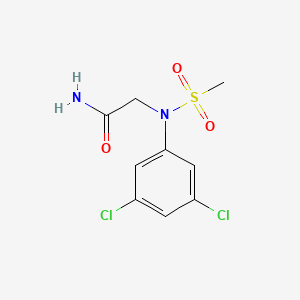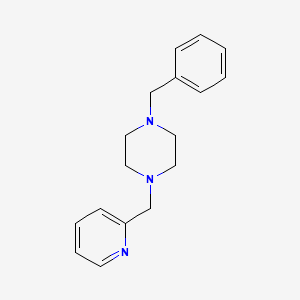
2-(4-bromo-2-chlorophenoxy)-N-4-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-4-pyridinylacetamide, commonly known as pyrabuticarb, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Pyrabuticarb belongs to the family of acetanilide herbicides and is used for weed control in agricultural fields.
Applications De Recherche Scientifique
Pyrabuticarb has been extensively studied for its applications in weed control in agricultural fields. It has been shown to effectively control various weed species, including annual and perennial grasses and broadleaf weeds. Pyrabuticarb has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Mécanisme D'action
Pyrabuticarb acts as a photosystem II inhibitor, disrupting the photosynthetic process in plants. It binds to the QB-binding site of the D1 protein in photosystem II, inhibiting electron transport and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Pyrabuticarb has been shown to have low toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms, including fish and invertebrates. Pyrabuticarb has also been shown to have potential mutagenic and genotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrabuticarb has several advantages for lab experiments, including its low cost and high efficacy in controlling weed growth. However, its potential negative effects on aquatic organisms and potential mutagenic and genotoxic effects must be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for pyrabuticarb research. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy and potential side effects in treating various types of cancer. Another area of interest is its potential use in developing more effective herbicides with lower environmental impact. Finally, more studies are needed to determine the long-term effects of pyrabuticarb on non-target organisms and the environment.
Méthodes De Synthèse
Pyrabuticarb can be synthesized through a multistep process involving the reaction of 4-bromo-2-chlorophenol with sodium hydroxide to form 4-bromo-2-chlorophenol sodium salt. The sodium salt is then reacted with pyridine-4-carboxylic acid to form the final product, pyrabuticarb.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-1-2-12(11(15)7-9)19-8-13(18)17-10-3-5-16-6-4-10/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGMGABSGUFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)


